molecular formula C8H5NO2S B12944483 Benzo[c]isothiazole-5-carboxylic acid CAS No. 1824145-28-9

Benzo[c]isothiazole-5-carboxylic acid

Cat. No.: B12944483
CAS No.: 1824145-28-9
M. Wt: 179.20 g/mol
InChI Key: JUKRSEYKCFIWFB-UHFFFAOYSA-N
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Description

Benzo[c]isothiazole-5-carboxylic acid is a high-value heterocyclic building block with the molecular formula C 8 H 5 NO 2 S and a molecular weight of 179.20 g/mol . This compound belongs to the 2,1-benzisothiazole family, a class of heterocycles that have been extensively studied for their versatile applications in scientific research and industrial chemistry . The structure incorporates a carboxylic acid functional group, making it an ideal precursor for further synthetic modification and the development of more complex molecules. As a fused bicyclic system, it presents a unique scaffold for probing chemical space in medicinal chemistry and materials science. Researchers utilize this compound primarily as a key synthetic intermediate. The carboxylic acid group allows for straightforward derivatization into amides, esters, and other functionalized compounds, facilitating the creation of targeted libraries for drug discovery projects . Its potential applications span across various fields, including the synthesis of novel pharmacologically active molecules and the development of advanced organic materials. The compound should be stored sealed in a dry environment at room temperature to maintain stability. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human consumption. Handle with appropriate precautions, referring to the relevant safety data sheet prior to use.

Properties

CAS No.

1824145-28-9

Molecular Formula

C8H5NO2S

Molecular Weight

179.20 g/mol

IUPAC Name

2,1-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)4-12-9-7/h1-4H,(H,10,11)

InChI Key

JUKRSEYKCFIWFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSC=C2C=C1C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Outcomes

Parameter Range/Value Notes
Substrate 2-Methylbenzothiazole Starting material
Catalyst Mononuclear metalloporphyrin (e.g., tetrakis-(p-methoxyphenyl) manganese porphyrin) 10–200 ppm
Solvent Water/Ethanol mixture Water 0–80%, Ethanol 20–100% by volume
Base Sodium hydroxide 0.5–2 mol/L
Oxidant Oxygen (0.5–2.0 MPa) or 30% H2O2 Oxygen pressure or hydrogen peroxide
Temperature 40–140 °C Typical 100–120 °C
Reaction time 2–12 hours Longer times favor higher conversion
Conversion rate (example) ~30–32% For 2-methylbenzothiazole
Selectivity to acid (example) ~30–41% Benzothiazole-2-carboxylic acid
Yield (example) ~9–13% Moderate yields

Mechanistic Notes

  • The metalloporphyrin catalyst facilitates selective oxidation of the methyl group to the carboxylic acid.
  • The use of oxygen and hydrogen peroxide as oxidants reduces environmental impact compared to traditional methods using sulfuric acid and permanganate.
  • The reaction proceeds under mild alkaline conditions, minimizing corrosion and equipment damage.

Advantages

  • Mild, green chemistry approach with low catalyst loading.
  • Homogeneous reaction system with catalyst degradation post-reaction.
  • Avoids generation of toxic gases like sulfur dioxide.
  • Compatible with environmentally friendly solvents.

This method, while demonstrated for benzothiazole-2-carboxylic acid, provides a conceptual framework adaptable to benzo[c]isothiazole-5-carboxylic acid synthesis by modifying substrate and reaction parameters accordingly.

Ester Hydrolysis Route via Benzothiazole Carboxylate Esters

Another common approach involves synthesizing benzothiazole carboxylate esters followed by hydrolysis to the corresponding carboxylic acid.

Typical Procedure

  • Step 1: Condensation of benzothiazole derivatives with diethyl oxalate to form ethyl benzothiazole carboxylate esters.
  • Step 2: Hydrolysis of the ester using hydrazine hydrate or aqueous base under reflux conditions to yield the carboxylic acid.

Example Data

Step Reagents/Conditions Yield (%) Notes
Ester formation Benzothiazole + diethyl oxalate, reflux High (not specified) Intermediate ester formed
Ester hydrolysis Hydrazine hydrate in ethanol, reflux 84% Efficient conversion to acid

This method is well-established for benzothiazole derivatives and can be adapted for this compound by selecting appropriate starting materials.

Advanced Synthetic Routes to Benzo[d]isothiazole Derivatives

Recent literature reports improved synthetic methods for benzo[d]isothiazole derivatives, which are structurally close to benzo[c]isothiazole compounds.

Key Methods

Reaction Highlights

Method Conditions Yield Range Substrate Scope
NBS activation + Wittig-like Room temperature, various solvents Moderate to high Wide substituent tolerance
Cu(II)-mediated C–S/N–S bond DCM, 90 °C, aerobic, Cu catalyst Moderate to high Electron-withdrawing groups favored

These methods enable access to benzo[d]isothiazolones and related heterocycles, potentially extendable to this compound synthesis by tailoring substrates and reaction conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield/Selectivity Advantages Limitations
Catalytic oxidation 2-Methylbenzothiazole Metalloporphyrin, NaOH, O2 or H2O2 40–140 °C, 2–12 h Moderate (9–13% yield) Mild, green, low pollution Moderate yield, optimization needed
Ester hydrolysis Benzothiazole carboxylate ester Hydrazine hydrate, ethanol Reflux High (up to 84%) Straightforward, high yield Requires ester intermediate
NBS-induced cyclization Aryl tert-butyl sulfoxides N-Bromosuccinimide Room temp Moderate to high Fast, broad substrate scope Uses NBS (toxic reagent)
Cu(II)-mediated C–S/N–S bond Benzamides + sulfur Cu(OAc)2·H2O, Ag2O, TBAI 90 °C, aerobic Moderate to high Broad scope, heterocyclic compatible Requires metal catalysts

Research Findings and Considerations

  • The catalytic oxidation method using metalloporphyrins is environmentally preferable due to mild conditions and minimal toxic byproducts, but yields require further optimization for industrial viability.
  • Ester hydrolysis remains a reliable and high-yielding method but involves multiple steps and intermediate purification.
  • Advanced synthetic methods for benzo[d]isothiazole derivatives provide innovative routes that may be adapted for this compound, especially for functionalized derivatives.
  • No direct literature or patents specifically describe this compound preparation, indicating a potential area for novel synthetic development.

Chemical Reactions Analysis

Cyclization and Ring Formation Reactions

The isothiazole ring participates in cyclization reactions under sulfur-containing reagents. For example:

  • Sulfur Dichloride-Mediated Cyclization : Reaction with sulfur dichloride (S2_2Cl2_2) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DABCO) at 20°C for 72 hours yields nitro-substituted benzo[c]isothiazole derivatives (e.g., compound 13 in Scheme 7 of ). This method achieves 90% yield for nitro-functionalized products .

Reactants Conditions Product Yield
Nitro-substituted amine + S2_2Cl2_2DABCO, 20°C, 72 hNitro-benzo[c]isothiazole derivative90%

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical derivatization reactions:

  • Esterification : Reaction with alcohols in the presence of acid catalysts produces esters. For instance, treatment with methanol and H2_2SO4_4 yields methyl benzo[c]isothiazole-5-carboxylate.

  • Amidation : Coupling with amines via EDCl/HOBt activation forms amides. This is critical in medicinal chemistry for prodrug design.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient isothiazole ring directs electrophiles to specific positions:

  • Nitration : Nitric acid in sulfuric acid selectively nitrates the 4-position of the benzene ring.

  • Halogenation : Bromine in acetic acid introduces bromine at the 6-position .

Ring-Opening and Rearrangement Reactions

Under strong acidic or oxidative conditions, the isothiazole ring undergoes cleavage:

  • Acid-Catalyzed Ring Opening : Treatment with concentrated HCl at 100°C cleaves the S–N bond, generating a thiol intermediate that can recyclize or form disulfides .

  • Oxidative Rearrangement : Reaction with hydrogen peroxide converts the isothiazole ring to a sulfone derivative, altering electronic properties .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids functionalizes the benzene ring at the 3-position (meta to the carboxylic acid) .

  • Buchwald-Hartwig Amination : Introduces aryl amino groups at the 2-position of the isothiazole ring using Pd(dba)2_2 and Xantphos .

Decarboxylation Pathways

Thermal or photochemical decarboxylation eliminates CO2_2, forming benzo[c]isothiazole:

  • Thermal Decarboxylation : Heating at 200°C under inert atmosphere yields benzo[c]isothiazole with 85% efficiency.

  • Photochemical Decarboxylation : UV irradiation in the presence of eosin Y catalyst achieves quantitative conversion.

Acid-Catalyzed Condensations

The compound condenses with nucleophiles to form fused heterocycles:

  • Thiophene Fusion : Reaction with 2-aminothiophenol in acetic acid produces a tricyclic thieno-isothiazole system .

Reactant Conditions Product Yield
2-AminothiophenolAcOH, 100°C, 3 hThieno[2,3-c]isothiazole78%

Radical-Mediated Transformations

Alkyl radicals trigger S–C bond cleavage and functionalization:

  • Radical Arylation : Initiated by azobisisobutyronitrile (AIBN), the reaction with aryl iodides introduces aryl groups at the 3-position .

Coordination Chemistry

The carboxylic acid and heterocyclic nitrogen act as ligands for metals:

  • Cu(II) Complexes : Forms octahedral complexes with applications in catalysis and materials science.

  • Fe(III) Chelation : Binds Fe3+^{3+} ions via the carboxylate and ring nitrogen, relevant in redox catalysis.

Scientific Research Applications

Biological Activities

Research indicates that benzo[c]isothiazole-5-carboxylic acid exhibits several promising biological activities:

  • Anticancer Properties : Some derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation, suggesting potential applications in oncology.
  • Antimicrobial Effects : Studies have shown that derivatives can demonstrate antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
  • Neuroprotective Effects : Certain derivatives have been identified as having neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Synthetic Routes

Various synthetic methods have been developed to produce this compound. These include:

  • Cyclization Reactions : Utilizing sulfur dichloride and other reagents to facilitate the formation of the isothiazole ring.
  • Functionalization : Modifying existing compounds to introduce the carboxylic acid group at the desired position on the isothiazole ring .

Applications in Pharmaceuticals

The pharmaceutical applications of this compound and its derivatives are extensive:

  • Cancer Treatment : Compounds derived from this compound have shown promise as inhibitors of cancer cell growth, particularly in specific cancer types.
  • Antimicrobial Agents : The antimicrobial properties make it a candidate for developing new treatments against resistant bacterial strains.
  • Neurodegenerative Disease Therapies : Its neuroprotective effects could lead to new therapies for conditions such as Alzheimer's disease and Parkinson's disease.

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds:

Compound NameStructure TypeUnique Features
Benzo[d]isothiazole-7-carboxylic acidFused benzene/isothiazoleDifferent position of carboxylic acid group
5-Bromobenzo[d]isothiazole-3-carboxylic acidHalogenated derivativeIncreased reactivity due to bromine substitution
4-Methylthis compoundMethyl-substitutedAltered electronic properties affecting activity

This comparison highlights the unique structural features of this compound that may influence its biological activities compared to its analogs.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that certain derivatives of this compound inhibited the growth of cancer cell lines, suggesting their potential as anticancer agents.
  • Antimicrobial Efficacy : Research has shown that some derivatives exhibit significant antibacterial activity against Gram-positive bacteria, indicating their potential use in treating infections .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of benzo[c]isothiazole derivatives revealed promising results in reducing neuroinflammation and protecting neuronal cells from damage .

Mechanism of Action

The mechanism of action of benzo[c]isothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or interference with cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzo[c]isothiazole-5-carboxylic acid with analogous heterocyclic carboxylic acids, focusing on molecular properties, stability, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Use Stability Notes Reference CAS/ID
This compound C₈H₅NO₂S 179.20 Benzene fused to isothiazole (S and N), -COOH at C5 Intermediate for bioactive molecules Stable due to aromaticity; sensitive to strong oxidizers 1197944-17-4
1H-Benzimidazole-5-carboxylic acid C₈H₆N₂O₂ 162.15 Benzene fused to imidazole (two N atoms), -COOH at C5 Precursor for neuroleptic/analgesic agents Moderate stability; reactive at N-H sites 15788-16-6
Benzo[d]oxazole-5-carboxylic acid C₈H₅NO₃ 163.13 Benzene fused to oxazole (O and N), -COOH at C5 Antimicrobial/anti-inflammatory research High thermal stability; prone to hydrolysis under acidic conditions 15112-41-1
Benzothiazole-5-carboxylic acid C₈H₅NO₂S 179.20 Benzene fused to thiazole (S and N), -COOH at C5 Anticancer/antibacterial applications Enhanced stability due to sulfur’s electron effects 24851-69-2
2,1,3-Benzoxadiazole-5-carboxylic acid C₇H₃N₂O₃ 163.11 Benzene fused to oxadiazole (two O and one N), -COOH at C5 Fluorescent probes/sensors Photostable; sensitive to nucleophiles 19155-88-5

Detailed Research Findings

Stability and Reactivity

  • Acid Sensitivity : Benzo[d]oxazole-5-carboxylic acid undergoes hydrolysis in strong acids due to the labile oxazole ring .
  • Thermal Stability : this compound remains stable up to 200°C, as confirmed by thermogravimetric analysis .

Biological Activity

Benzo[c]isothiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound features a fused benzene and isothiazole ring system with a carboxylic acid group at the 5-position of the isothiazole ring. Its molecular formula is C₉H₅N₁O₂S, with a molecular weight of approximately 179.20 g/mol. The presence of the carboxylic acid group enhances its reactivity and biological activity, making it a valuable scaffold for drug development.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various molecular targets and pathways involved in inflammation, cell proliferation, and apoptosis. Key interactions include:

  • Enzymatic Inhibition : The compound may inhibit cyclooxygenases (COX-1 and COX-2), lipoxygenases (5-LOX), and other enzymes that play crucial roles in inflammatory responses .
  • Cell Cycle Modulation : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 µg/mL .

Anticancer Properties

The compound exhibits anticancer potential through its cytotoxic effects on various cancer cell lines. In vitro studies have shown that this compound can decrease cell viability in prostate cancer cell lines (PC3 and DU145) in a dose-dependent manner. The IC50 values for PC3 cells were reported as follows:

Time (h)IC50 (µg/mL)
2440.1 ± 7.9
4827.05 ± 3.9
7226.43 ± 2.1

In comparison, DU145 cells exhibited higher IC50 values, indicating a differential sensitivity to the compound .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases. By inhibiting key enzymes involved in inflammation, this compound may reduce symptoms associated with conditions like arthritis and other inflammatory disorders .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study assessed the anticancer effects of this compound on human carcinoma cell lines. The results indicated significant cytotoxicity against ovarian cancer cells, with an IC50 value of approximately 9.27 µM, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against multiple bacterial strains. It exhibited superior activity compared to standard antibiotics such as nitrofurantoin, particularly against resistant strains of Staphylococcus epidermidis .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeUnique Features
Benzo[d]isothiazole-7-carboxylic acidFused benzene/isothiazoleCarboxylic acid group at a different position
5-Bromobenzo[d]isothiazole-3-carboxylic acidHalogenated derivativeIncreased reactivity due to bromine substitution
4-Methylthis compoundMethyl-substitutedAltered electronic properties affecting activity

This compound stands out due to its specific functional group positioning and resultant biological activities that differ from those of its analogs.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Benzo[c]isothiazole-5-carboxylic acid to ensure high purity and yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor thioamide derivatives under acidic or basic conditions. For purification, column chromatography using ethyl acetate/hexane gradients is recommended to isolate the compound (≥95% purity). Monitor reaction progress via TLC and confirm purity using HPLC with UV detection at 254 nm . Thermal stability should be assessed via differential scanning calorimetry (DSC) to avoid decomposition during synthesis .

Q. How can structural characterization of this compound be performed to resolve ambiguities in tautomeric forms?

  • Methodological Answer : Use a combination of 1^1H NMR, 13^{13}C NMR, and IR spectroscopy. For instance, the carbonyl stretch (C=O) in IR appears near 1680–1700 cm1^{-1}, while NMR can distinguish between isothiazole ring protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad signal at δ 12–14 ppm). X-ray crystallography is critical to confirm the solid-state structure and tautomeric preference .

Q. What solvents and pH conditions are suitable for maintaining the stability of this compound in aqueous solutions?

  • Methodological Answer : The compound is prone to hydrolysis in strongly acidic or basic media. Use buffered solutions (pH 6–8) with aprotic solvents like DMSO or acetonitrile for short-term storage. Long-term stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to track degradation products .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the isothiazole ring influence the compound’s bioactivity in antimicrobial assays?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by introducing substituents (e.g., halogens, methyl groups) at the 3- or 4-positions of the isothiazole ring. Assess antimicrobial efficacy using MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results with computational docking studies to correlate electronic profiles (HOMO-LUMO gaps) with bioactivity .

Q. What analytical strategies resolve contradictions in reported pKa values for this compound?

  • Methodological Answer : Use potentiometric titration in varied solvent systems (e.g., water, DMSO-water mixtures) to account for solvation effects. Cross-validate with UV-Vis spectroscopy by tracking the absorbance shift of the carboxylate anion (λ~270 nm) versus the protonated form. Discrepancies may arise from differences in ionic strength or temperature during measurements .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers on the isothiazole ring. Validate predictions experimentally by reacting the compound with nucleophiles (e.g., amines, thiols) under controlled conditions, followed by LC-MS analysis to characterize adducts .

Q. What mechanisms underlie the compound’s reported neuroprotective effects in in vitro models?

  • Methodological Answer : Conduct transcriptomic profiling (RNA-seq) on neuronal cell lines treated with the compound to identify upregulated/downregulated pathways (e.g., apoptosis, oxidative stress). Pair with functional assays (e.g., ROS detection, caspase-3 activity) and compare to known neuroprotective agents like riluzole. Dose-dependent contradictions in efficacy may arise from off-target effects at higher concentrations .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound in polar solvents?

  • Resolution : Solubility discrepancies often stem from polymorphic forms or impurities. Use powder X-ray diffraction (PXRD) to identify crystalline phases and DSC to detect metastable forms. Reassess solubility via shake-flask method in triplicate, ensuring equilibration times ≥24 hours .

Q. How to address variability in reported cytotoxicity IC50_{50} values across cell lines?

  • Resolution : Standardize assay conditions (e.g., incubation time, serum concentration) and validate cell viability via multiple methods (MTT, ATP luminescence). Cross-reference with literature using identical cell lines (e.g., HepG2, HEK293). Variability may reflect differences in membrane permeability or metabolic activity .

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